molecular formula C23H26N4O4S B2892357 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1021224-68-9

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2892357
CAS No.: 1021224-68-9
M. Wt: 454.55
InChI Key: KWSFDPKBNJNWIZ-UHFFFAOYSA-N
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Description

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system, where they help control heart rate and neuronal excitability.

Mode of Action

The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. This can have a calming effect on neuronal activity.

Biological Activity

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure features a pyrazolo[3,4-b]pyridine core and various functional groups that may influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

PropertyValue
Molecular Formula C25H30N4O4S
Molecular Weight 482.6 g/mol
CAS Number 1021224-72-5
Solubility Not extensively documented

The compound's structure includes a dioxidotetrahydrothiophenyl group and a methoxyphenyl group, which are critical for its interaction with biological targets. The presence of these substituents enhances lipophilicity and may affect the compound's pharmacokinetics and dynamics.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of the pyrazolo[3,4-b]pyridine core exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells.

  • IC50 Values :
    • Compound 9a showed an IC50 of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .
    • Compound 14g exhibited IC50 values of 4.66 µM and 1.98 µM against MCF7 and HCT116 cells, respectively .

These results indicate that the compound possesses potent anticancer properties, warranting further investigation into its mechanisms of action.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Cell Cycle Arrest :
    • Compound 9a induces cell cycle arrest at the S phase in HeLa cells, while compound 14g causes G2/M phase arrest in MCF7 cells .
  • Induction of Apoptosis :
    • Significant levels of early and late apoptosis were observed in HeLa cells treated with compound 9a compared to control groups .
  • Target Interaction :
    • The interaction with G protein-coupled receptors (GPCRs) has been suggested as a possible pathway through which the compound may exert its effects .

Case Studies

Several studies have explored the biological activities of similar compounds within the pyrazolo[3,4-b]pyridine class:

  • Study A : Investigated a series of pyrazolo[3,4-b]pyridine derivatives for their anticancer activities. The study found that specific substitutions on the phenyl ring significantly enhanced cytotoxicity against cancer cell lines.
  • Study B : Focused on the synthesis and evaluation of compounds with similar structural motifs, revealing promising results in terms of selectivity and potency against various tumor types.

Properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-15-21-19(23(28)26-10-3-4-11-26)13-20(16-5-7-18(31-2)8-6-16)24-22(21)27(25-15)17-9-12-32(29,30)14-17/h5-8,13,17H,3-4,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSFDPKBNJNWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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